molecular formula C30H35N3O3 B6111878 N'-(1-ADAMANTYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLUREA

N'-(1-ADAMANTYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLUREA

Cat. No.: B6111878
M. Wt: 485.6 g/mol
InChI Key: FCRBVKJORVQXBN-UHFFFAOYSA-N
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Description

N’-(1-ADAMANTYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLUREA is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an adamantyl group, a phenethylurea moiety, and a tetrahydro-1H-pyrrol-3-yl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-ADAMANTYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLUREA typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Formation of the Adamantyl Group: This step often involves the use of adamantane derivatives, which are functionalized to introduce the adamantyl group.

    Synthesis of the Tetrahydro-1H-Pyrrol-3-Yl Group: This involves cyclization reactions using appropriate starting materials and catalysts.

    Coupling Reactions: The final step involves coupling the adamantyl and tetrahydro-1H-pyrrol-3-yl intermediates with the phenethylurea moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

N’-(1-ADAMANTYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(1-ADAMANTYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1-ADAMANTYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLUREA involves inhibition of epoxide hydrolase enzymes. This inhibition disrupts the normal metabolic processes of target organisms, such as Mycobacterium tuberculosis, leading to their death . The compound interacts with the active sites of these enzymes, preventing the hydrolysis of epoxides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-ADAMANTYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLUREA is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit multiple epoxide hydrolase enzymes sets it apart from other similar compounds .

Properties

IUPAC Name

3-(1-adamantyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O3/c1-20-7-9-25(10-8-20)33-27(34)16-26(28(33)35)32(12-11-21-5-3-2-4-6-21)29(36)31-30-17-22-13-23(18-30)15-24(14-22)19-30/h2-10,22-24,26H,11-19H2,1H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRBVKJORVQXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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